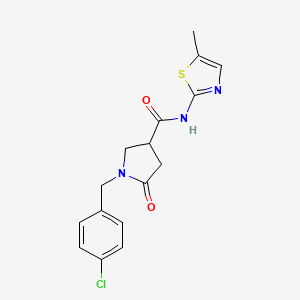

1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

The compound 1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidinone core substituted with a 4-chlorobenzyl group at the 1-position and a 5-methylthiazole-2-yl carboxamide at the 3-position. Its molecular formula is C₁₇H₁₇ClN₃O₂S, with a molecular weight of 362.85 g/mol.

Properties

Molecular Formula |

C16H16ClN3O2S |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C16H16ClN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-2-4-13(17)5-3-11/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22) |

InChI Key |

JXSTVTPQXMCVGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

Formation of the Thiazolyl Group: The thiazolyl group can be synthesized through a condensation reaction involving a thioamide and a suitable α-haloketone.

Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidone ring’s carbonyl group and the thiazole moiety are key sites for oxidation.

-

Mechanistic Insight : Oxidation of the thiazole sulfur to sulfoxides or sulfones enhances electrophilicity, facilitating nucleophilic attacks (e.g., by amines or alcohols) .

Reduction Reactions

The amide and chlorobenzyl groups are primary targets for reduction.

-

Key Observation : Selective reduction of the amide without affecting the thiazole ring requires controlled stoichiometry.

Nucleophilic Substitution

The 4-chlorobenzyl group undergoes aromatic substitution, while the thiazole’s C-2 position is reactive toward electrophiles.

-

Notable Example : Reaction with NaN₃ yields an azide intermediate, which can undergo click chemistry for bioconjugation .

Cross-Coupling Reactions

The chlorobenzyl group and thiazole ring participate in metal-catalyzed couplings.

-

Application : These reactions enable diversification of the benzyl moiety for structure-activity relationship (SAR) studies .

Hydrolysis and Condensation

The carboxamide and lactam groups are susceptible to hydrolysis.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux | Cleavage to carboxylic acid and 5-methylthiazol-2-amine. | |

| Lactam Ring Opening | NaOH, H₂O, Δ | Conversion to a linear amino acid derivative. |

-

Stability Note : The compound is stable under physiological pH but degrades under strongly acidic/basic conditions.

Photochemical Reactions

The chlorobenzyl group exhibits UV-induced reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| UV-Induced Dechlorination | UV light (254 nm), MeOH | Formation of benzyl radical and subsequent dimerization. |

Scientific Research Applications

1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Substitutional Variations

The following compounds are key analogs, differing in substituents or heterocyclic systems:

Substituent Effects on Physicochemical and Pharmacological Properties

- Chlorine vs. Fluorine : The 4-chlorobenzyl group in the target compound increases lipophilicity (Cl: logP ~2.8) compared to the 4-fluorobenzyl analog (logP ~2.3), favoring passive diffusion across biological membranes. However, fluorine’s electronegativity may enhance hydrogen-bonding interactions in the fluorinated analog .

- Thiazole vs.

- Methoxy Substitution : The methoxyphenyl group in ’s compound improves aqueous solubility (cLogP ~3.1) but may reduce CNS penetration compared to chlorobenzyl derivatives .

Pharmacological Activity Trends

- Enzyme Inhibition: Pyrrolidinone derivatives, such as those in , show activity against human neutrophil elastase. The target compound’s chloro and thiazole groups may similarly stabilize enzyme-inhibitor complexes .

- Receptor Antagonism: Thiazole-containing compounds like filapixant () act as purinoreceptor antagonists. The target compound’s 5-methylthiazole moiety could mimic this activity, targeting inflammation or pain pathways .

Methodological Considerations

- Synthesis : The target compound can be synthesized via coupling reactions similar to those in (e.g., acid-amine coupling using HATU/DIPEA) .

- Structural Analysis : Tools like Multiwfn () and ORTEP-3 () enable comparative analysis of electron density maps and crystallographic data, critical for understanding substituent effects .

Biological Activity

The compound 1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a derivative of pyrrolidine and thiazole, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxamide group and a thiazole moiety, which are known for their roles in enhancing biological activity. The presence of the 4-chlorobenzyl group is significant as it can influence the lipophilicity and binding affinity of the compound to biological targets.

Antitumor Activity

Research indicates that thiazole-containing compounds demonstrate notable antitumor properties. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The IC50 values for related thiazole derivatives ranged from to in different assays, suggesting that the incorporation of thiazole enhances anticancer activity significantly .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. Compounds similar to 1-(4-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide were evaluated for their ability to inhibit seizures in animal models. Notably, some derivatives displayed comparable efficacy to traditional anticonvulsants like sodium valproate .

Antioxidant Activity

The antioxidant potential of related compounds was assessed using the DPPH radical scavenging method. Compounds with similar structural motifs exhibited significant antioxidant activity, with some showing higher efficacy than ascorbic acid, a standard antioxidant .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 88.6 |

| Compound B | 87.7 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl and thiazole rings can significantly impact biological activity. For instance, the introduction of electron-donating groups such as methyl at specific positions enhances cytotoxicity against cancer cells .

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

- Anticancer Efficacy : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

- Antimicrobial Properties : Other research focused on the antibacterial effects of thiazole-containing compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease, indicating their potential in treating neurodegenerative diseases and gastric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.